C14 Dihydrocéramide

Vue d'ensemble

Description

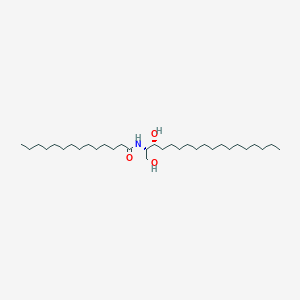

C14 dihydroceramide is a synthetic dihydroceramide. Acylation of sphinganine with myristoyl (FA-CoA with C14 acyl chain) by dihydro ceramide synthase 1, yields C14-dihydroceramide.

Cer(D18:0/14:0), also known as C14DH cer or DHC-a 18:0/14:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/14:0) is considered to be a ceramide lipid molecule. Cer(D18:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/14:0) has been primarily detected in blood. Within the cell, cer(D18:0/14:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/14:0) can be converted into ins-1-p-cer(D18:0/14:0)(1-).

N-tetradecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as tetradecanoyl (myristoyl).

Applications De Recherche Scientifique

Rôle dans la recherche sur le cancer

Les dihydrocéramides ont été trouvés pour jouer des rôles importants dans divers processus biologiques distincts de ceux impliquant les céramides. Ces processus comprennent les réponses au stress cellulaire et l'autophagie, la croissance cellulaire, les voies pro-mort ou pro-survie, l'hypoxie et les réponses immunitaires . Ils sont donc des acteurs importants dans les pathologies allant du diabète au cancer .

Implication dans les maladies métaboliques

La concentration plasmatique des dihydrocéramides a été mise en relation avec les maladies métaboliques et s'est avérée être un prédicteur à long terme de l'apparition du diabète de type 2 . Cela en fait des biomarqueurs potentiels dans ces maladies .

Rôle dans la recherche sur l'obésité

Les dihydrocéramides ont été impliqués dans la recherche liée à l'obésité, compte tenu de leur rôle dans la régulation métabolique .

Utilisation dans les études d'autophagie

L'autophagie, un processus cellulaire impliqué dans la dégradation et le recyclage des composants cellulaires, a été liée aux dihydrocéramides . Cela en fait des outils utiles pour étudier ce processus.

Rôle dans la réponse au stress cellulaire

Les dihydrocéramides sont impliquées dans les réponses au stress cellulaire . Cela en fait des éléments importants pour étudier comment les cellules répondent à divers facteurs de stress.

Utilisation comme étalon en spectrométrie de masse

La dihydrocéramide C14 a été utilisée comme étalon pour mesurer la concentration des métabolites sphingolipides dans les tissus adipeux par spectrométrie de masse à temps de vol quadripolaire (Q-TOF) .

Mécanisme D'action

- Ceramides play essential roles in tissues, but DhCers are less prevalent. Despite this, they are now recognized as important players in various biological processes distinct from ceramides .

- Notably, inhibiting dihydroceramide desaturase (DES1) activity elevates DhCer levels, leading to cellular stress, autophagy, and early apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

C14 Dihydroceramide interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the endoplasmic reticulum (ER) through the acylation of sphinganine molecules by six isoforms of ceramide synthase . This process gives rise to dihydroceramide with varying acyl chain lengths .

Cellular Effects

C14 Dihydroceramide has been found to be involved in various cellular processes, including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

C14 Dihydroceramide exerts its effects at the molecular level through various mechanisms. It is involved in the generation of more complex sphingolipids in the Golgi apparatus .

Metabolic Pathways

C14 Dihydroceramide is involved in the de novo sphingolipid biosynthesis pathway . It is a substrate for the generation of more complex sphingolipids in the Golgi apparatus .

Subcellular Localization

The subcellular localization of C14 Dihydroceramide is primarily in the endoplasmic reticulum (ER), where it is synthesized

Activité Biologique

N-(tetradecanoyl)-sphinganine, also known as N-tetradecanoylsphinganine or myristoylsphingosine, is a member of the sphingolipid family, specifically classified as a ceramide. This compound exhibits significant biological activity, influencing various cellular processes and pathways. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(tetradecanoyl)-sphinganine has the chemical formula and is characterized by a long-chain fatty acid (tetradecanoic acid) attached to a sphingoid base. Its structure allows it to integrate into cellular membranes and participate in signaling pathways.

1. Cell Signaling

N-(tetradecanoyl)-sphinganine plays a crucial role in cell signaling pathways, particularly in apoptosis and cell growth regulation. It has been shown to activate various kinases, including:

- Casein Kinase : Involved in multiple signaling pathways that regulate cell cycle progression.

- EGF-Receptor Tyrosine Kinase : Implicated in cellular responses to growth factors.

- Phospholipase D : Participates in the hydrolysis of phospholipids, generating bioactive lipids that mediate signaling events .

2. Inhibition of Enzymatic Activity

Research indicates that N-(tetradecanoyl)-sphinganine can inhibit certain enzymes such as:

- RNA Primase : Involved in RNA synthesis during DNA replication.

- Monoacylglycerol Acyltransferase : Plays a role in lipid metabolism .

These inhibitory effects suggest potential applications in regulating metabolic diseases and cancer.

Study 1: Impact on Cancer Cell Proliferation

A study explored the effects of N-(tetradecanoyl)-sphinganine on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells, demonstrating its potential as an anti-cancer agent. The mechanism involved the activation of stress-activated protein kinases (SAPKs), leading to increased expression of pro-apoptotic factors .

Study 2: Role in Inflammation

Another study investigated the role of N-(tetradecanoyl)-sphinganine in inflammatory responses. It was shown to modulate cytokine production in macrophages, reducing the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Comparative Biological Activity Table

| Biological Activity | Mechanism of Action | Implications |

|---|---|---|

| Cell Signaling | Activates kinases (e.g., Casein Kinase) | Regulates cell growth and apoptosis |

| Enzyme Inhibition | Inhibits RNA Primase and Monoacylglycerol Acyltransferase | Potential use in cancer therapy |

| Anti-inflammatory Effects | Modulates cytokine production | Therapeutic potential in inflammation |

Metabolic Pathways

N-(tetradecanoyl)-sphinganine is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It can be produced from ceramide through hydrolysis and is also a precursor for more complex sphingolipids. Understanding these pathways is crucial for developing interventions targeting metabolic disorders.

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSZXVRDXQARY-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437370 | |

| Record name | C14 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61389-70-6 | |

| Record name | C14-Dihydroceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61389-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C14 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.